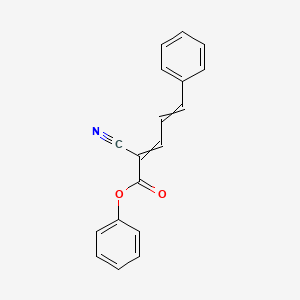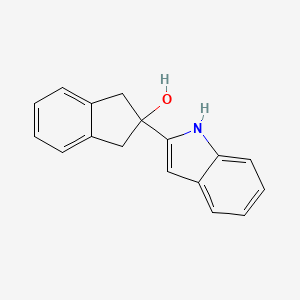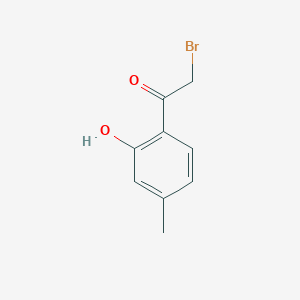
Phenyl 2-cyano-5-phenylpenta-2,4-dienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl 2-cyano-5-phenylpenta-2,4-dienoate is an organic compound with the molecular formula C₁₈H₁₃NO₂. It is characterized by its conjugated diene system and cyano group, which contribute to its unique chemical properties. This compound is often used as a building block in organic synthesis due to its reactivity and structural features.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phenyl 2-cyano-5-phenylpenta-2,4-dienoate can be synthesized through various methods. One common approach involves the reaction of phenylacetylene with methacrylic acid in the presence of a base, followed by the addition of a cyano group. Another method includes the reaction of phenylacetylene with carbon dioxide, followed by acid hydrolysis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Phenyl 2-cyano-5-phenylpenta-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings and the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include substituted phenyl derivatives, amines, and various oxidized compounds.
Aplicaciones Científicas De Investigación
Phenyl 2-cyano-5-phenylpenta-2,4-dienoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of Phenyl 2-cyano-5-phenylpenta-2,4-dienoate involves its interaction with various molecular targets. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound. The conjugated diene system allows for interactions with enzymes and receptors, potentially leading to biological effects such as enzyme inhibition or receptor modulation .
Comparación Con Compuestos Similares
Similar Compounds
Alpha-Cyano-5-phenyl-2,4-pentadienic acid: Similar in structure but differs in the functional groups attached.
2-Cyano-5-phenyl-2,4-pentadienamide: Another related compound with amide functionality.
5-Phenyl-2,4-pentadienophenone: Contains a ketone group instead of an ester.
Propiedades
Número CAS |
143412-61-7 |
|---|---|
Fórmula molecular |
C18H13NO2 |
Peso molecular |
275.3 g/mol |
Nombre IUPAC |
phenyl 2-cyano-5-phenylpenta-2,4-dienoate |
InChI |
InChI=1S/C18H13NO2/c19-14-16(11-7-10-15-8-3-1-4-9-15)18(20)21-17-12-5-2-6-13-17/h1-13H |
Clave InChI |
RVARKSBORJVMMW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=CC=C(C#N)C(=O)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





methanone](/img/structure/B12555267.png)
![1,3-Bis[(4-fluorophenyl)methyl]-4,5-dimethyl-2,3-dihydro-1H-imidazol-1-ium bromide](/img/structure/B12555273.png)
![4-(Pentyloxy)-4'-({4-[(prop-2-en-1-yl)oxy]phenyl}methoxy)-1,1'-biphenyl](/img/structure/B12555280.png)
![1,3-Dimethyl-6-[(phenylsulfanyl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12555286.png)

![2,3-Dichlorobicyclo[1.1.1]pent-1-ene](/img/structure/B12555304.png)


![6-{[tert-Butyl(diphenyl)silyl]oxy}hex-2-enal](/img/structure/B12555309.png)
![(3,4-Dichlorophenyl)[2-(4-fluorobenzene-1-sulfonyl)cyclopropyl]methanone](/img/structure/B12555310.png)
![Acetic acid, bromo-, 2-[(bromoacetyl)amino]-2-methylpropyl ester](/img/structure/B12555315.png)
